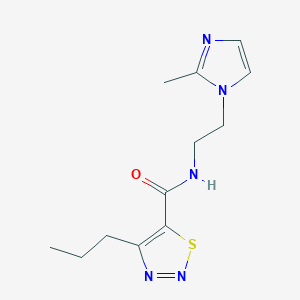

![molecular formula C20H18FN3O3S B2495479 methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1286724-50-2](/img/structure/B2495479.png)

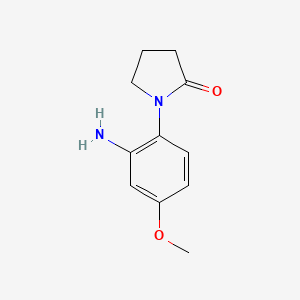

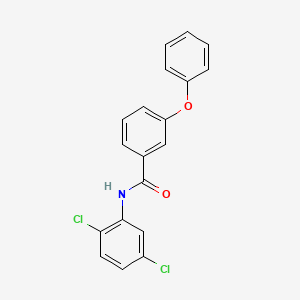

methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate" involves complex reactions that can include cyclocondensation, N-alkylation, and the introduction of fluorine atoms into the molecular structure. For instance, a series of iminothiazolidin-4-one acetate derivatives, which share structural similarities, were synthesized through cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature, demonstrating the intricacies involved in creating such molecules (Ali et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to "methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate" highlights the importance of specific functional groups and the orientation of atoms within the molecule. For example, the presence of a fluorophenyl group and its orientation relative to other functional groups can significantly affect the molecule's properties and interactions (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving compounds of this complexity often involve the formation of hydrogen bonds and the interaction between different functional groups. The synthesis and properties of these molecules can be influenced by factors such as the presence of fluorine atoms and the specific configuration of the benzodiazepine core. The ability to form hydrogen bonds with adjacent molecules, as observed in related fluorophenyl compounds, plays a crucial role in determining the compound's reactivity and potential applications (Burns & Hagaman, 1993).

Applications De Recherche Scientifique

Synthesis Techniques

Heteroarene-fused Benzodiazepines Synthesis Studies on the synthesis of benzodiazepine derivatives, including thieno-[2,3-b][1,5]-, -[3,2-b][1,5]-, and -[3,4-b][1,5]-benzodiazepinones, provide insight into the chemical pathways for creating complex heteroarene-fused structures. These syntheses often involve the intramolecular cyclization of intermediate amino-esters, showcasing the versatility of these methods in generating structurally diverse benzodiazepines (Chakrabarti et al., 1978).

Solid-Phase Synthesis of Benzodiazepin-2-ones The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones illustrates a modern approach to constructing benzodiazepine frameworks. This method highlights the efficiency of solid-phase synthesis in generating pharmacologically relevant molecules with high variability and potential for further functionalization (Lee et al., 1999).

Structural Analysis and Applications

Fluorine-substituted Compounds Research on monofluorinated small molecules, including 2-amino-2-(2-fluorophenyl)acetic acid and related compounds, provides valuable insights into the role of fluorine substitution in modulating molecular properties. These studies are crucial for understanding how specific substitutions can affect the biological activity and structural characteristics of benzodiazepine derivatives (Burns & Hagaman, 1993).

Nuclear Magnetic Resonance (NMR) Studies NMR studies on bicyclic thiophene derivatives, including o-fluorophenyl derivatives of benzoylthiophene and thienodiazepine derivatives, offer detailed insights into the electronic and structural aspects of these compounds. Through-space H-F coupling observed in these studies provides a deeper understanding of the molecular geometry and electronic environment, which are critical for designing compounds with desired pharmacological properties (Hirohashi et al., 1975).

Safety and Hazards

Mécanisme D'action

Target of action

The compound contains a benzodiazepine ring, which is a common structural feature in many psychoactive drugs. These drugs typically target GABA receptors in the nervous system .

Mode of action

Benzodiazepines generally enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical pathways

The compound may affect the GABAergic system, which is involved in numerous neurological pathways. Alterations in these pathways can lead to changes in mood, perception, and neurological function .

Result of action

The effects of this compound would likely depend on its specific interactions with its target(s). If it acts similarly to other benzodiazepines, it could potentially have sedative, hypnotic, or anxiolytic effects .

Propriétés

IUPAC Name |

methyl 2-[4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNLGONDKSYHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)

![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)